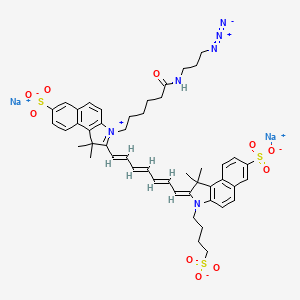
Plk1/brd4-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plk1/brd4-IN-5 is a dual inhibitor targeting both polo-like kinase 1 (Plk1) and bromodomain-containing protein 4 (Brd4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. Inhibiting both targets simultaneously has shown promising results in cancer therapy, particularly in pediatric solid tumors .
Preparation Methods
The synthesis of Plk1/brd4-IN-5 involves multiple steps, including the modification of small molecule inhibitors to enhance their dual inhibitory activity. One approach involves the structural modification of known inhibitors like BI2536 to create compounds with balanced selectivity against both Plk1 and Brd4 . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product. Industrial production methods would likely scale up these synthetic routes, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Plk1/brd4-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Scientific Research Applications
Plk1/brd4-IN-5 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Plk1 and Brd4, providing insights into the design of dual inhibitors.
Biology: Helps in understanding the roles of Plk1 and Brd4 in cell cycle regulation and gene expression.
Industry: Could be used in the development of new cancer therapies and in the production of research chemicals.
Mechanism of Action
Plk1/brd4-IN-5 exerts its effects by simultaneously inhibiting the kinase activity of Plk1 and the bromodomain activity of Brd4. Plk1 is involved in cell cycle progression, particularly in mitosis, while Brd4 regulates gene expression by binding to acetylated lysines on chromatin. By inhibiting both targets, this compound disrupts cell cycle progression and gene expression, leading to reduced proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Plk1/brd4-IN-5 is unique in its dual inhibitory activity against both Plk1 and Brd4. Similar compounds include:
BI2536: A selective Plk1 inhibitor that has been modified to create dual inhibitors like this compound.
Compound 23: Another dual inhibitor with balanced selectivity against Plk1 and Brd4.
UMB160: A dual inhibitor with strong antitumor activity in preclinical models. These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out for its balanced and potent inhibitory activity.
Properties
Molecular Formula |
C31H44N8O3 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-2-[[1-[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]acetyl]-6-methoxy-2,3-dihydroindol-5-yl]amino]-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C31H44N8O3/c1-6-24-30(41)36(4)26-15-32-31(35-29(26)39(24)22-9-7-8-10-22)34-23-13-21-11-12-38(25(21)14-27(23)42-5)28(40)18-37-16-19(2)33-20(3)17-37/h13-15,19-20,22,24,33H,6-12,16-18H2,1-5H3,(H,32,34,35)/t19-,20+,24-/m1/s1 |
InChI Key |
LBAXGISUFHVKPW-JXALWOEJSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6C[C@H](N[C@H](C6)C)C)OC)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6CC(NC(C6)C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)



![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)



![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)

![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
